molecular formula C18H21Cl2NO B5033228 (3,4-dichlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

(3,4-dichlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine

Cat. No.: B5033228
M. Wt: 338.3 g/mol
InChI Key: UVHNUCRTVFKTMB-UHFFFAOYSA-N
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Description

The compound is an amine derivative, with a 3,4-dichlorobenzyl group and a 3-(4-methoxyphenyl)-1-methylpropyl group attached to the nitrogen atom. The presence of these functional groups could potentially confer certain chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorobenzyl and methoxyphenyl groups could potentially influence its three-dimensional structure and its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, as well as the dichlorobenzyl and methoxyphenyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the dichlorobenzyl and methoxyphenyl groups could potentially affect these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should be taken when handling this compound to minimize potential risks .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO/c1-13(3-4-14-5-8-16(22-2)9-6-14)21-12-15-7-10-17(19)18(20)11-15/h5-11,13,21H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHNUCRTVFKTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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